4-chloro-8aH-phthalazin-1-one
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Overview
Description
4-chloro-8aH-phthalazin-1-one is a derivative of phthalazine, a bicyclic nitrogen-containing heterocycle. Phthalazine derivatives are known for their significant biological activities and pharmacological properties. The presence of a chlorine atom at the 4-position and the phthalazinone core structure makes this compound particularly interesting for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-8aH-phthalazin-1-one typically involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine. This intermediate is then chlorinated using reagents such as phosphorus oxychloride or thionyl chloride to introduce the chlorine atom at the 4-position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-8aH-phthalazin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The phthalazinone core can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various substituted phthalazinones, oxidized derivatives, and cyclized heterocycles .
Scientific Research Applications
4-chloro-8aH-phthalazin-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antitumor, and anti-inflammatory activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-8aH-phthalazin-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
4-chloro-8aH-phthalazin-1-one: Known for its unique chlorine substitution and phthalazinone core.
Phthalazin-1-one: Lacks the chlorine substitution but shares the core structure.
4-bromo-8aH-phthalazin-1-one: Similar structure with a bromine atom instead of chlorine.
4-methyl-8aH-phthalazin-1-one: Contains a methyl group at the 4-position instead of chlorine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and potential for further functionalization .
Properties
Molecular Formula |
C8H5ClN2O |
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Molecular Weight |
180.59 g/mol |
IUPAC Name |
4-chloro-8aH-phthalazin-1-one |
InChI |
InChI=1S/C8H5ClN2O/c9-7-5-3-1-2-4-6(5)8(12)11-10-7/h1-4,6H |
InChI Key |
LLPYOHPCSNRCHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=C(N=NC2=O)Cl)C=C1 |
Origin of Product |
United States |
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